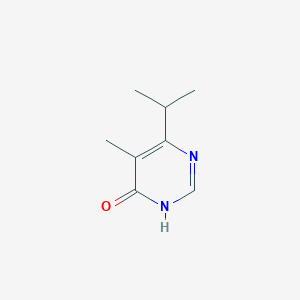

6-Isopropyl-5-methylpyrimidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5(2)7-6(3)8(11)10-4-9-7/h4-5H,1-3H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBDUIAEFBIRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CNC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectories and Foundational Principles of Pyrimidine Chemistry

The journey into the world of pyrimidine (B1678525) chemistry began in the 19th century, with the isolation of derivatives like alloxan. wikipedia.org However, it wasn't until 1879 that a laboratory synthesis of a pyrimidine was achieved by Grimaux, who prepared barbituric acid. wikipedia.org The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and coined the name "pyrimidin" in 1885. wikipedia.orgumich.edu The parent compound, pyrimidine, was first prepared in 1900. wikipedia.org

Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. wikipedia.orggrowingscience.com This core structure is fundamental to life, forming the basis for the nucleobases cytosine, thymine, and uracil (B121893), which are essential building blocks of nucleic acids, DNA, and RNA. wikipedia.orggrowingscience.com In DNA, the pyrimidines (cytosine and thymine) pair with purines (adenine and guanine), a principle crucial for the double helix structure and the storage of genetic information. wikipedia.orgvedantu.com In RNA, uracil replaces thymine. wikipedia.org

The synthesis of the pyrimidine ring system is a cornerstone of heterocyclic chemistry. A common and general method involves the cyclization of β-dicarbonyl compounds with compounds containing an N-C-N moiety, such as amidines, urea, or guanidines. wikipedia.orgbhu.ac.in The Biginelli reaction is another notable method for pyrimidine synthesis. wikipedia.orgchemicalbook.com Many synthetic strategies rely on the condensation of carbonyls with diamines. wikipedia.org

The chemical reactivity of pyrimidine is significantly influenced by the two nitrogen atoms, which make the ring electron-deficient. This generally makes electrophilic substitution difficult, occurring preferentially at the C5 position, which is the least electron-deficient. wikipedia.orgbhu.ac.in Conversely, nucleophilic substitution is more facile and tends to occur at the C2, C4, and C6 positions. wikipedia.orgbhu.ac.in

Structural Significance of Pyrimidin 4 Ol Scaffolds in Organic Chemistry

The pyrimidin-4-ol scaffold, a pyrimidine (B1678525) ring bearing a hydroxyl group at the fourth position, is a privileged structure in organic and medicinal chemistry. This structural motif is a key component in a vast array of biologically active compounds, both natural and synthetic.

The significance of the pyrimidin-4-ol core lies in its ability to engage in various non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition in biological systems. The presence of the hydroxyl group and the ring nitrogen atoms allows these molecules to act as both hydrogen bond donors and acceptors, facilitating their binding to biological targets like enzymes and receptors.

Furthermore, the pyrimidin-4-ol scaffold serves as a versatile synthetic intermediate. The hydroxyl group can be readily converted into other functional groups, such as halogens (e.g., by treatment with phosphorus oxychloride), which can then be displaced by various nucleophiles to generate a library of substituted pyrimidines. bhu.ac.in This chemical tractability makes the pyrimidin-4-ol scaffold a valuable building block for the synthesis of diverse molecular architectures.

The tautomeric nature of pyrimidin-4-ols, existing in equilibrium with their corresponding pyrimidin-4(3H)-one form, adds another layer to their structural and functional diversity. This keto-enol tautomerism can influence their chemical reactivity and biological activity.

Overview of Advanced Research Trends in 6 Isopropyl 5 Methylpyrimidin 4 Ol Chemistry

Recent research has shown a growing interest in the synthesis and potential applications of substituted pyrimidine (B1678525) derivatives, including compounds structurally related to 6-isopropyl-5-methylpyrimidin-4-ol. The focus of these studies often lies in the development of novel synthetic methodologies and the exploration of their biological activities.

Modern synthetic approaches to pyrimidine derivatives often involve multi-component reactions, which allow for the efficient construction of complex molecules in a single step. organic-chemistry.org These methods are valued for their atom economy and environmental friendliness. For instance, novel syntheses of pyrimidine derivatives have been reported using oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol. organic-chemistry.org

In the context of medicinal chemistry, pyrimidine-containing compounds are continuously being investigated for a wide range of therapeutic applications. growingscience.comnih.gov The pyrimidine scaffold is a common feature in molecules designed to inhibit enzymes such as kinases, which are crucial targets in cancer therapy. tandfonline.com Researchers are actively designing and synthesizing novel pyrimidine derivatives to discover new and more effective therapeutic agents. nih.govtandfonline.com The exploration of pyrimidine salvage pathways as a target in cancer therapy is also a renewed area of interest. nih.gov

While specific research focusing solely on this compound is not extensively documented in the provided search results, the general trends in pyrimidine chemistry suggest that research on this compound would likely involve the development of efficient synthetic routes and the evaluation of its biological properties, potentially as an inhibitor of enzymes or as a scaffold for further chemical modification.

Nomenclatural and Isomeric Considerations for 6 Isopropyl 5 Methylpyrimidin 4 Ol

Classical Heterocyclic Annulation Approaches to Pyrimidin-4-ol Systems

Traditional methods for constructing the pyrimidine ring remain fundamental in organic synthesis. These approaches typically involve the condensation of well-defined building blocks to form the heterocyclic core.

Cyclocondensation Reactions Utilizing Beta-Keto Esters and Amidines

The Pinner synthesis, a classical and widely employed method, involves the cyclocondensation of a β-keto ester with an amidine to furnish a pyrimidin-4-ol. mdpi.comorganic-chemistry.org In the context of synthesizing this compound, the reaction would utilize ethyl 2-isobutyryl-3-methylbutanoate as the β-keto ester component and a suitable amidine. The general mechanism proceeds through the initial formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. researchgate.net

This method's versatility lies in the commercial availability and structural diversity of both β-keto esters and amidines, allowing for the synthesis of a wide range of substituted pyrimidin-4-ols. nih.gov Modifications to the classical Pinner reaction, such as the use of ultrasound irradiation, have been shown to improve reaction rates and yields. mdpi.comorganic-chemistry.org

Multi-component Reaction Strategies for Pyrimidine Ring Formation

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. The Biginelli reaction, discovered in 1891, is a prime example of an MCR used for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. wikipedia.orgnih.govnih.gov This reaction typically involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. wikipedia.orgtandfonline.comsennosbiotech.com

For the synthesis of pyrimidine derivatives, variations of the Biginelli reaction and other MCRs have been developed. nih.govnih.govnih.gov These strategies often provide rapid access to highly functionalized pyrimidine scaffolds. researchgate.netbohrium.com For instance, a three-component reaction of an aldehyde, a β-keto ester, and an amidine can directly yield a pyrimidine. The use of catalysts, such as Lewis acids or Brønsted acids, can enhance the efficiency of these reactions. wikipedia.org The key advantage of MCRs is their operational simplicity and the ability to generate molecular diversity in a time-efficient manner. organic-chemistry.orgnih.gov

Contemporary Synthetic Innovations for this compound

Modern synthetic chemistry has introduced a range of innovative techniques to overcome the limitations of classical methods, offering improved efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Pathways to Pyrimidin-4-ol Structures

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrimidines. nih.gov Various transition metals, such as palladium, copper, and iridium, have been employed to facilitate the formation of the pyrimidine ring through diverse mechanistic pathways. mdpi.comrsc.orgthieme-connect.comrsc.orgresearchgate.netelsevier.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for the functionalization of pre-formed pyrimidine rings. mdpi.com However, palladium catalysts can also be used in the initial construction of the pyrimidine core. researchgate.netinternationaljournalcorner.com For example, palladium-catalyzed cyclization reactions of appropriate precursors can lead to the formation of pyrimidin-4-ol derivatives. researchgate.net

Copper-catalyzed reactions have also emerged as a valuable strategy. rsc.orgrsc.orgnih.gov Copper catalysts can promote the [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles to afford trisubstituted pyrimidines. organic-chemistry.org Furthermore, copper-catalyzed three-component reactions of amidines, primary alcohols, and secondary alcohols have been developed for the efficient synthesis of multisubstituted pyrimidines. rsc.orgrsc.org

Iridium-catalyzed multicomponent synthesis has also been reported, allowing for the regioselective formation of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgnih.gov These transition metal-catalyzed methods often offer high atom economy, good functional group tolerance, and operational simplicity. rsc.orgrsc.org

Table 1: Comparison of Transition Metal Catalysts in Pyrimidine Synthesis

| Catalyst | Reaction Type | Advantages |

| Palladium | Cross-coupling, Cyclization | High efficiency, Good functional group tolerance |

| Copper | Annulation, Multi-component reaction | Cost-effective, Versatile |

| Iridium | Multi-component synthesis | High regioselectivity, Sustainable |

Green Chemistry Principles in the Synthesis of Pyrimidin-4-ol Scaffolds

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of pyrimidin-4-ol synthesis, several green approaches have been developed.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times and improve yields in the synthesis of pyrimidine derivatives. tandfonline.comnih.govnih.govacs.orgacs.orgnih.gov The rapid and efficient heating provided by microwaves can drive reactions to completion in minutes, often under solvent-free conditions. tandfonline.com This technique has been successfully applied to classical reactions like the Biginelli reaction and various cyclocondensation reactions. tandfonline.comnih.gov

The use of environmentally benign solvents, such as water or ionic liquids, is another key aspect of green pyrimidine synthesis. nih.govnih.gov Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability. nih.gov Multi-component reactions have been successfully performed in water, often with the aid of a catalyst. researchgate.netnih.gov Ionic liquids, with their low vapor pressure and high thermal stability, can also serve as recyclable reaction media for pyrimidine synthesis. nih.gov

Furthermore, the development of transition-metal-free catalytic systems contributes to the greening of pyrimidine synthesis by avoiding the use of potentially toxic and expensive heavy metals. nih.gov

Stereoselective Synthesis and Enantiomeric Control in Pyrimidin-4-ol Synthesis

The synthesis of chiral pyrimidin-4-ol derivatives is of significant interest, as the stereochemistry of a molecule can have a profound impact on its biological activity. Achieving enantiomeric control in the synthesis of these compounds presents a considerable challenge. youtube.comwiley.com

Asymmetric synthesis strategies aim to produce a single enantiomer of a chiral product. nih.gov This can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. nih.gov For instance, the use of a chiral amine in a multi-step synthesis can lead to the formation of enantiomerically enriched piperidin-4-ols, which can be precursors to other heterocyclic systems. nih.gov

While the direct asymmetric synthesis of this compound itself is not extensively documented, general principles of stereoselective synthesis can be applied. nih.govnih.gov For example, a chiral center could be introduced in one of the starting materials, such as a chiral β-keto ester, which would then be carried through the synthetic sequence. Alternatively, a prochiral pyrimidine derivative could be subjected to an enantioselective transformation, such as an asymmetric reduction or alkylation. The development of stereoselective methods for the synthesis of pyrimidin-4-ols remains an active area of research, driven by the demand for enantiomerically pure pharmaceutical agents. acs.org

Process Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful consideration of process optimization and scale-up parameters to ensure safety, efficiency, cost-effectiveness, and high product purity. Drawing parallels from the well-established industrial processes for analogous compounds like 2-isopropyl-4-methyl-6-hydroxypyrimidine provides critical insights into these considerations. google.comgoogle.com

Key Process Parameters and Optimization:

A critical aspect of optimizing the synthesis is managing reaction conditions to maximize yield and minimize the formation of byproducts. The primary reaction, a condensation, is influenced by several factors:

Solvent System: The choice of solvent is crucial. While lower alcohols like methanol or ethanol are common in lab-scale synthesis, industrial processes may utilize aliphatic hydrocarbon solvents (e.g., heptane) in combination with a methanolic base. This allows for the azeotropic removal of water formed during the reaction, which drives the equilibrium towards product formation and results in a "dry" reaction medium, improving yield and purity. google.com

Base and Stoichiometry: The base (e.g., sodium hydroxide, sodium methoxide) must be added in a controlled manner. Using a solution of the base in dry methanol is a common industrial practice. google.com While laboratory reactions might use a slight excess of one reactant, industrial processes often require precise stoichiometric control or a slight excess of the more cost-effective reactant to ensure complete conversion of the limiting reagent. For similar reactions, a molar excess of the acetoacetate (B1235776) ester (up to 12%) has been found to improve yields on an industrial scale.

Temperature Control: The reaction is exothermic. Precise temperature control is vital to prevent runaway reactions and minimize side-product formation. The initial introduction of reactants is often performed at low temperatures (e.g., 0-15°C). google.com The reaction mixture is then carefully heated to reflux (e.g., 88-90°C when using heptane) to drive the reaction to completion. google.com

Addition Rate and Mixing: On a large scale, the rate of addition of reactants and efficient mixing become paramount. Slow, simultaneous addition of the β-ketoester and the base solution into the amidine-containing solvent via dip pipes is a strategy used to maintain optimal concentrations and temperature throughout the reaction vessel. google.com

Scale-Up and Reactor Design:

For large-scale production, moving from a batch reactor to a continuous flow multi-stage reactor (MSR) can offer significant advantages. google.com An MSR allows for better control over reaction parameters in each stage, leading to improved consistency and yield.

| Parameter | Laboratory Scale Consideration | Industrial Scale-Up Consideration |

| Reactor Type | Round-bottom flask (Batch) | Multi-stage continuous flow reactor (MSR) or large batch reactor with advanced controls. google.com |

| Solvent | Typically dry ethanol or methanol. | Aliphatic hydrocarbons (e.g., heptane) for azeotropic water removal. google.com |

| Temperature | Cooling bath (ice/water), heating mantle. | Jacketed reactor with automated cooling/heating systems. Staged temperature profiles in an MSR (e.g., Stage 1: 0-5°C, Stage 2: 40°C). google.com |

| Reaction Time | Several hours to overnight. | Significantly reduced; can be ~50 minutes total residence time in a ten-stage MSR. google.com |

| Work-up | Evaporation, extraction, crystallization. | Azeotropic distillation, filtration, and drying in industrial centrifuges and dryers. google.com |

| pH Control | Manual addition of acid/base. | Automated pH monitoring and control, especially in polishing stages (e.g., pH 12.0 ± 1.0). google.com |

Product Isolation and Purification:

Post-reaction, the product needs to be isolated and purified. On a large scale, this typically involves:

Distillation: Removal of the reaction solvent and any volatile byproducts.

Crystallization: The product is crystallized from the reaction mixture or a suitable solvent upon cooling.

Filtration and Drying: The solid product is collected using industrial-scale filters or centrifuges and then dried in vacuum ovens to meet purity specifications.

By carefully controlling these parameters, the production of this compound can be efficiently scaled to meet commercial demands while maintaining high product quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations in one-dimensional and two-dimensional NMR spectra, an unambiguous assignment of all proton and carbon atoms in this compound can be achieved. The molecule exists in a tautomeric equilibrium between the -ol and -one forms (this compound and 6-isopropyl-5-methyl-3H-pyrimidin-4-one), which influences the observed spectra, particularly in the chemical shifts of the pyrimidine ring atoms.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the expected signals would confirm the presence of the isopropyl, methyl, and pyrimidine ring protons.

Pyrimidine Proton (H2): A singlet is expected for the proton at the C2 position, appearing in the downfield region (typically δ 8.0-9.3 ppm) due to the deshielding effect of the two adjacent nitrogen atoms. chemicalbook.com

Isopropyl Group Protons: This group gives rise to two signals. A septet (or multiplet) is anticipated for the single methine (CH) proton around δ 3.0-3.5 ppm, coupled to the six equivalent methyl protons. These two methyl groups (CH₃) will appear as a doublet around δ 1.2-1.4 ppm.

Methyl Group Protons (C5-CH₃): The methyl group attached to the pyrimidine ring at C5 is expected to produce a singlet in the region of δ 2.2-2.4 ppm. rsc.org

Hydroxyl/Amine Proton (OH/NH): A broad singlet, whose chemical shift is highly dependent on solvent and concentration, is expected for the exchangeable proton of the hydroxyl group (in the -ol form) or the N-H group (in the -one form). This signal may appear over a wide range, from δ 10.0 to δ 13.0 ppm. nih.gov

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 8.0 - 9.3 | Singlet (s) | N/A |

| Isopropyl-CH | 3.0 - 3.5 | Septet (sept) | ~7.0 |

| Isopropyl-(CH₃)₂ | 1.2 - 1.4 | Doublet (d) | ~7.0 |

| C5-CH₃ | 2.2 - 2.4 | Singlet (s) | N/A |

| OH or NH | 10.0 - 13.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. The spectrum for this compound would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected in the downfield region. C2, situated between two nitrogen atoms, would likely appear around δ 150-160 ppm. nih.gov The chemical shifts of C4 and C6 are significantly influenced by the tautomeric equilibrium. In the pyrimidin-4-one form, C4 would have a carbonyl character (δ > 160 ppm), and C6 would be further downfield due to the attached isopropyl group (δ > 165 ppm). C5, bonded to the methyl group, would be the most upfield of the ring carbons (around δ 110-120 ppm). nih.govresearchgate.net

Isopropyl Group Carbons: The methine carbon (CH) is expected around δ 30-35 ppm, while the two equivalent methyl carbons (CH₃) would appear at approximately δ 20-22 ppm.

Methyl Group Carbon (C5-CH₃): The carbon of the methyl group at the C5 position is predicted to have a chemical shift in the range of δ 15-20 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 160 |

| C4 | > 160 (carbonyl-like) |

| C5 | 110 - 120 |

| C6 | > 165 |

| Isopropyl-CH | 30 - 35 |

| Isopropyl-(CH₃)₂ | 20 - 22 |

| C5-CH₃ | 15 - 20 |

Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the proton and carbon signals to establish the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, the key correlation would be a cross-peak between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet), confirming the presence of the isopropyl moiety.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. sdsu.edu It would show correlations between H2 and C2, the C5-methyl protons and the C5-methyl carbon, the isopropyl methine proton and the methine carbon, and the isopropyl methyl protons and the equivalent methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, showing long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.netsdsu.edu It provides the final pieces of the structural puzzle by connecting the different fragments. Key expected correlations include:

From the C5-methyl protons to C5, C4, and C6, confirming its position on the ring.

From the isopropyl methine proton to C6, as well as to its own methyl carbons, confirming the attachment of the isopropyl group to the C6 position.

From the H2 proton to C2, C4, and C6, confirming its position and the pyrimidine ring structure. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. khanacademy.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

O-H/N-H Stretching: Due to the keto-enol tautomerism, a very broad absorption band is expected in the region of 2500-3500 cm⁻¹. This band arises from the O-H stretching of the alcohol in the -ol form and the N-H stretching in the -one form. youtube.com

C=O Stretching: The pyrimidone tautomer would exhibit a strong, sharp absorption band for the carbonyl (C=O) group, typically found between 1650-1700 cm⁻¹. youtube.com

C=N and C=C Stretching: The pyrimidine ring contains C=N and C=C bonds, which would show characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

C-H Stretching and Bending: Aliphatic C-H stretching from the isopropyl and methyl groups would be observed just below 3000 cm⁻¹. The aromatic-like C-H stretch for the H2 proton would appear just above 3000 cm⁻¹. C-H bending vibrations for the alkyl groups would be visible in the 1350-1470 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental formula. For this compound (C₈H₁₂N₂O), the calculated exact mass for the protonated molecule [M+H]⁺ is 153.1028. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For pyrimidine derivatives, fragmentation often involves the loss of substituents from the ring. sapub.orgsphinxsai.com

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

| 153.1028 | [M+H]⁺ | Protonated molecular ion |

| 138.0793 | [M-CH₃+H]⁺ | Loss of a methyl radical from the isopropyl group |

| 110.0609 | [M-C₃H₇+H]⁺ | Loss of the isopropyl group |

X-ray Crystallography for Solid-State Structural Determination of this compound

Detailed X-ray crystallographic data for this compound is not found in the current body of scientific literature. The experimental evidence available points towards the existence of its tautomer, 2-isopropyl-6-methylpyrimidin-4(3H)-one, in the solid state. nih.gov This phenomenon, known as tautomerism, involves the migration of a proton and the shifting of double bonds. In this case, the hydroxyl (-ol) form, this compound, readily converts to the more stable keto (-one) form, especially in the solid state which is required for X-ray crystallography.

Conformational Analysis and Intermolecular Interactions in Crystalline Forms

Due to the absence of a determined crystal structure for this compound, a detailed conformational analysis and an examination of its specific intermolecular interactions in a crystalline form are not possible. Such an analysis is contingent on having precise atomic coordinates and unit cell dimensions from X-ray diffraction experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Tautomeric Equilibria in the Pyrimidin-4-ol System, Exemplified by this compound

Pyrimidin-4-ol systems, including this compound, characteristically exhibit annular tautomerism, existing in equilibrium between their hydroxyl (-ol) and keto (-one) forms. This phenomenon is critical as the dominant tautomer dictates the molecule's chemical properties, including its aromaticity, dipole moment, and reactivity. The equilibrium involves the migration of a proton between the oxygen atom at the C4 position and the nitrogen atom at either the N1 or N3 position of the pyrimidine ring, leading to the formation of pyrimidin-4(1H)-one or pyrimidin-4(3H)-one, respectively. For this compound, the equilibrium is primarily between the 4-ol form and the corresponding 4-one tautomer. nih.govlibretexts.org

The determination of the preferred tautomeric form of pyrimidinols is approached through both experimental techniques and computational modeling.

Experimental Evidence: X-ray crystallography provides definitive evidence for the structure in the solid state. Studies on the closely related compound 2-isopropyl-6-methylpyrimidin-4(3H)-one, which differs by the position of the methyl group, have shown that the molecule exists in the keto form during crystallization. libretexts.org The molecular structure indicates that the enol form (2-isopropyl-6-methylpyrimidin-4-ol) undergoes an enol-to-keto tautomerism to adopt the thermodynamically more stable keto conformation in the crystal lattice. libretexts.org This preference for the keto form in the solid state is a common feature for many hydroxypyrimidines. Spectroscopic methods like UV, IR, and NMR are also employed to study tautomeric equilibria in solution. nih.gov

Interactive Data Table: Crystallographic Data for 2-Isopropyl-6-methyl-pyrimidin-4(3H)-one

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O |

| Molar Mass | 152.20 g/mol |

| Crystal System | Monoclinic |

| a | 4.8627 (2) Å |

| b | 22.6320 (8) Å |

| c | 7.4228 (3) Å |

| β | 96.495 (2)° |

| Volume | 811.66 (5) ų |

Data sourced from Acta Crystallographica Section E, 2010. libretexts.org

Computational Modeling: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating tautomeric equilibria. youtube.comnih.govwikipedia.org These methods allow for the calculation of the relative energies of different tautomers in the gas phase and in various solvents. For unsubstituted 4-pyrimidone, theoretical studies have concluded that the 4-keto structure is the most stable form, and this stability order is not altered by the addition of water. youtube.com While specific computational studies on this compound are not widely reported, the principles derived from related systems suggest that the keto tautomer would be energetically favored due to the high stability of the amide group within the ring. wikipedia.org

The position of the tautomeric equilibrium is sensitive to both the solvent environment and the nature of substituents on the pyrimidine ring.

Solvent Effects: The polarity of the solvent can significantly influence the relative stability of tautomers. pearson.comyoutube.com Polar solvents tend to stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. In the case of pyrimidin-4-ols, the keto (amide) form is generally more polar than the hydroxy (enol) form. Therefore, increasing solvent polarity is expected to shift the equilibrium further toward the keto tautomer. Computational models like the Polarizable Continuum Model (PCM) are used to predict these shifts by simulating the solvent environment. pearson.comresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions of the Pyrimidine Nucleus

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. almerja.comwur.nl

Electrophilic Substitution: Electrophilic aromatic substitution on an unsubstituted pyrimidine ring is difficult and requires harsh conditions. almerja.comnih.gov However, the reaction is facilitated by the presence of electron-donating groups (activating groups) on the ring. In this compound, the hydroxyl group (in the enol tautomer) is a strong activating group, while the isopropyl and methyl groups are weaker activators. These groups direct electrophiles to the C5 position, which is the most electron-rich carbon. almerja.com Therefore, reactions such as nitration, halogenation, and sulfonation, if they were to occur, would be expected to take place at the C5 position. umich.edugoogle.com

Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring makes it a prime candidate for nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. almerja.comwur.nl For a reaction to occur at the C4 position of this compound, the hydroxyl group must first be converted into a good leaving group. A common strategy is to transform the hydroxyl group into a tosylate or a halide (e.g., by reaction with POCl₃ to form a 4-chloropyrimidine). This chloro derivative can then readily react with a variety of nucleophiles (such as amines, alkoxides, or thiolates) to yield the corresponding 4-substituted pyrimidine.

Functional Group Transformations and Derivatization Reactions of Side Chains

The isopropyl and methyl groups attached to the pyrimidine ring are also sites for chemical modification, offering pathways to a variety of derivatives.

Oxidation of Alkyl Side Chains: The alkyl side chains on the pyrimidine ring can be oxidized, provided the carbon atom attached to the ring (the benzylic-equivalent position) bears at least one hydrogen atom. youtube.com Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄), can oxidize both the isopropyl group and the methyl group to carboxylic acids. wur.nlmdpi.com This reaction provides a route to pyrimidine carboxylic acids, which are versatile synthetic intermediates.

Free-Radical Halogenation: The benzylic-equivalent C-H bonds of the alkyl side chains are susceptible to free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN), it is possible to selectively brominate the side chain. pearson.com For the isopropyl group, this would yield a tertiary bromide, while the methyl group would be converted to a bromomethyl group. These halogenated derivatives are valuable precursors for further functionalization via nucleophilic substitution reactions.

Ring-Opening and Rearrangement Pathways Involving the Pyrimidine Ring

Under certain conditions, particularly with strong nucleophiles, the pyrimidine ring can undergo ring-opening and subsequent rearrangement or transformation reactions. These reactions often proceed via an initial nucleophilic addition to an electron-deficient carbon atom (e.g., C4 or C6), forming a covalent adduct known as a Meisenheimer complex.

This intermediate can then undergo cleavage of a C-N or C-C bond within the ring. For instance, treatment of pyrimidine derivatives with very strong bases like potassium amide (KNH₂) in liquid ammonia (B1221849) can lead to ring fission. The resulting open-chain intermediate may then recyclize to form a different heterocyclic system or be trapped. While specific ring-opening pathways for this compound have not been detailed, the general mechanisms established for other pyrimidines suggest its potential to undergo such transformations under forcing nucleophilic conditions.

Catalytic Transformations and Synthetic Applications of this compound

This compound is a compound of significant industrial importance, primarily serving as a key intermediate in the synthesis of agrochemicals.

Interactive Table: Synthesis of Diazinon

| Reactant 1 | Reactant 2 | Product | Application |

|---|---|---|---|

| 2-Isopropyl-4-methyl-6-hydroxypyrimidine | O,O-diethyl phosphorochloridothioate | Diazinon | Insecticide, Acaricide |

This highlights the key transformation of the pyrimidinol into a high-value agrochemical.

Other Catalytic Transformations: The pyrimidine ring and its substituents can participate in various other catalytic reactions. For example, the photocatalytic oxidation of 2-isopropyl-6-methyl-4-pyrimidinol has been reported, indicating its susceptibility to degradation under photocatalytic conditions, a process relevant to environmental remediation. Furthermore, the functional groups on the molecule could potentially be used in catalytic cross-coupling reactions if converted to suitable precursors (e.g., a chloropyrimidine for Suzuki or Heck coupling).

Palladium-Catalyzed Cross-Coupling Reactions of Pyrimidine Derivatives

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. While specific mechanistic studies and reactivity data for this compound are not extensively documented in publicly available literature, the reactivity of analogous pyrimidine derivatives provides a strong basis for understanding its potential transformations. The pyrimidine core, being an electron-deficient aromatic system, is generally a competent substrate for a variety of palladium-catalyzed cross-coupling reactions. mdpi.com

The key to these transformations lies in the catalytic cycle, which typically involves the oxidative addition of a palladium(0) species to an organohalide or triflate, followed by transmetalation with a coupling partner, and concluding with reductive elimination to afford the desired product and regenerate the palladium(0) catalyst. youtube.com For pyrimidin-4-ol systems, the hydroxyl group can exist in tautomeric equilibrium with the corresponding pyrimidinone form. This can influence the electronic properties of the ring and the reactivity of any installed leaving groups. To participate in cross-coupling reactions, the pyrimidin-4-ol moiety would typically first be converted to a more reactive electrophile, such as a halide (chloro, bromo, iodo) or a triflate, at a specific position on the pyrimidine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. For pyrimidine derivatives, this reaction has been widely employed to introduce aryl, heteroaryl, or vinyl substituents. mdpi.comnih.govnih.gov For a derivative like this compound, a halogenated analog would be required, for instance, a 2-chloro or 2-bromo derivative.

Research on 2,4-dichloropyrimidines has shown that the C4 position is generally more reactive towards Suzuki coupling, allowing for regioselective substitution. mdpi.com Microwave-assisted Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been shown to proceed efficiently, highlighting the utility of this reaction for structurally related heterocyclic systems. rsc.org The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions like debromination. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with Pyrimidine Derivatives

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 2,4-Dichloropyrimidine | Arylboronic acid | Pd(OAc)₂ / SPhos | 4-Aryl-2-chloropyrimidine | Good to Excellent | mdpi.com |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acid | XPhosPdG2 / XPhos | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Good | rsc.org |

| 4-Amino-6-chloro-1-methylpyrimidin-2-one | Arylboronic acid | Pd(PPh₃)₄ | 4-Amino-6-aryl-1-methylpyrimidin-2-one | Moderate to Good | nih.gov |

This table presents data for analogous compounds to illustrate the potential reactivity of this compound derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.netwikipedia.org This reaction couples an amine with an aryl halide or triflate. A halo- or triflate-substituted derivative of this compound would be a suitable substrate for this reaction.

Studies on 2,4,6-trichloropyrimidine (B138864) have demonstrated successful C-N bond formation via Buchwald-Hartwig amination. researchgate.net The choice of phosphine (B1218219) ligands, such as Xantphos, is critical for the success of these couplings, particularly with less reactive chloro-substrates. nih.gov The reaction mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the arylamine product. libretexts.org

Table 2: Examples of Buchwald-Hartwig Amination with Pyrimidine Derivatives

| Pyrimidine Substrate | Amine | Catalyst System | Product | Yield | Reference |

| 2,4,6-Trichloropyrimidine | Phenylurea | Pd₂(dba)₃ / Xantphos | 2-Phenylureido-4,6-dichloropyrimidine derivative | Excellent | researchgate.net |

| 4-Chloro-6-methyl-pyrimidin-2-amine derivative | Aryl bromide | PdCl₂(PPh₃)₂ / Xantphos | N-Aryl-4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine | 27-82% | nih.gov |

This table presents data for analogous compounds to illustrate the potential reactivity of this compound derivatives.

Heck Coupling

The Heck reaction couples an aryl or vinyl halide with an alkene to form a new C-C bond with substitution on the alkene. organic-chemistry.org This reaction would allow for the introduction of alkenyl substituents onto a halogenated derivative of this compound. The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org

Research on pyrimidine-functionalized N-heterocyclic carbene (NHC) palladium complexes has shown good catalytic activity in the Heck coupling of aryl bromides. rsc.org A reductive variant of the Heck reaction has also been developed, which involves intercepting the alkylpalladium intermediate with a hydride source. nih.govnih.gov

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction would enable the introduction of alkynyl moieties onto a suitably functionalized this compound. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. youtube.comlibretexts.org

Sonogashira coupling has been successfully applied to halogenated pyrimidin-4-one derivatives, demonstrating its feasibility for this class of compounds. capes.gov.br The development of copper-free Sonogashira conditions has also expanded the scope and applicability of this reaction. organic-chemistry.org

Stille Coupling

The Stille reaction involves the coupling of an organotin compound with an organohalide or triflate, catalyzed by palladium. wikipedia.org This reaction offers another avenue for C-C bond formation on the pyrimidine ring. While organotin reagents are toxic, the reaction is tolerant of a wide range of functional groups. The general mechanism is similar to other palladium-catalyzed cross-coupling reactions. wikipedia.org

Computational and Theoretical Studies on 6 Isopropyl 5 Methylpyrimidin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecular systems with a favorable balance between accuracy and computational cost. mdpi.commdpi.com It is particularly effective in predicting the geometry and electronic characteristics of pyrimidine (B1678525) derivatives. mdpi.comresearchgate.net

The initial step in computational analysis involves the optimization of the molecule's ground-state geometry to find the most stable arrangement of its atoms. For pyrimidine derivatives, methods like the B3LYP hybrid functional combined with basis sets such as 6-311G are commonly employed to achieve optimized geometries that are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netnih.gov

Crystallographic studies of the tautomeric form, 2-isopropyl-6-methylpyrimidin-4(3H)-one, reveal a monoclinic crystal system. nih.gov The pyrimidin-4(3H)-one ring is nearly planar. nih.govnih.gov In the crystal structure, molecules form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds. nih.govnih.gov

Vibrational frequency calculations are typically performed at the same level of theory as the geometry optimization. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. wikipedia.orglibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack. mdpi.com In substituted pyrimidines, the nature and position of the substituents can significantly influence the energies and distribution of these frontier orbitals. nih.gov For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups typically lower the LUMO energy. nih.gov

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): μ2 / (2η), where μ is the electronic chemical potential (≈ -χ).

These descriptors provide a quantitative basis for comparing the reactivity of different pyrimidine derivatives.

Quantum Chemical Predictions of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (1H and 13C). researchgate.net These calculations, often performed using DFT methods, can provide valuable insights into the molecular structure and electronic environment of the nuclei. researchgate.netnih.gov The accuracy of the predicted shifts can be enhanced by considering solvent effects, either implicitly through continuum models like the Polarizable Continuum Model (PCM) or explicitly by including solvent molecules in the calculation. nih.gov

IR Spectroscopy: As mentioned earlier, vibrational frequency calculations yield a theoretical IR spectrum. The positions and intensities of the absorption bands can be compared with experimental data to aid in the assignment of vibrational modes.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which are used to predict UV-Vis absorption spectra. researchgate.net The predicted spectrum reveals the wavelengths of maximum absorption (λmax), which correspond to electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. ornl.gov The inclusion of solvent effects is also crucial for accurate predictions of UV-Vis spectra in solution. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While DFT calculations are excellent for studying the properties of a single, optimized geometry, Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule and its interactions with the surrounding environment over time.

For a molecule like 6-isopropyl-5-methylpyrimidin-4-ol, with flexible isopropyl and methyl groups, MD simulations can reveal the preferred rotational conformations (rotamers) of these substituents. A study on a related dioxaborinane compound demonstrated the use of MD to explore internal rotations and identify the most stable conformers. researchgate.net

Furthermore, MD simulations are invaluable for studying how the molecule interacts with solvent molecules. By explicitly modeling the solvent, one can gain a detailed understanding of the solvation shell, including the formation of hydrogen bonds and other intermolecular interactions. This information is critical for understanding the molecule's behavior in solution. mdpi.com

Structure-Property Relationship (SPR) Studies in Pyrimidine Chemistry

The insights gained from computational studies form the basis for the rational design of new pyrimidine derivatives with desired properties. nih.govresearchgate.net By understanding how modifications to the structure of this compound affect its electronic properties, reactivity, and conformational preferences, chemists can make informed decisions about which new analogs to synthesize. nih.govmdpi.com

For example, if a particular application requires a more electron-rich pyrimidine ring, theoretical calculations can predict which electron-donating groups, when added to the scaffold, would most effectively increase the HOMO energy. Conversely, if enhanced electron-accepting capabilities are desired, calculations can guide the selection of appropriate electron-withdrawing substituents to lower the LUMO energy. This predictive power of computational chemistry accelerates the discovery and optimization of new functional molecules.

Functionalization and Derivatization Strategies for 6 Isopropyl 5 Methylpyrimidin 4 Ol

Introduction of Halogen, Amino, and Nitro Substituents to the Pyrimidine (B1678525) Ring

The pyrimidine ring is susceptible to a range of electrophilic and nucleophilic substitution reactions, allowing for the introduction of various important functional groups.

Halogenation: The hydroxyl group at the 4-position of the pyrimidine ring can be readily converted into a halogen, typically chlorine, which serves as an excellent leaving group for subsequent nucleophilic substitution reactions. A common method for this transformation involves treating the pyrimidin-4-ol with a halogenating agent such as phosphorus oxychloride (POCl₃). This reaction effectively replaces the hydroxyl group with a chlorine atom, yielding a 4-chloropyrimidine derivative. While direct halogenation of the C5 position can be challenging, the introduction of a halogen at this position can be achieved through other synthetic routes, often involving the use of a pre-functionalized starting material.

Amination: The introduction of an amino group onto the pyrimidine ring is a key transformation for building more complex molecules. A primary route to achieve this is through the nucleophilic aromatic substitution (SNAr) of a 4-halopyrimidine intermediate. For instance, a 4-chloropyrimidine derivative can react with various primary or secondary amines to yield the corresponding 4-aminopyrimidine. These reactions can be performed under thermal conditions or, in some cases, facilitated by palladium catalysis, particularly for less reactive amines. nih.gov The basicity and steric bulk of the incoming amine can influence the reaction conditions required. preprints.orgresearchgate.net

Nitration: The introduction of a nitro group onto the pyrimidine ring can be achieved through electrophilic nitration. The electron-rich nature of the pyrimidine ring, particularly at the 5-position, makes it susceptible to attack by nitrating agents, which are typically a mixture of nitric acid and sulfuric acid. The presence of activating groups on the ring can facilitate this reaction. For analogous compounds like 6-methylpyrimidin-4-ol, nitration has been reported, suggesting that 6-isopropyl-5-methylpyrimidin-4-ol could likely undergo a similar transformation to yield the corresponding 5-nitro derivative.

| Functionalization | Reagent/Method | Product Type | Reference |

| Halogenation (Chlorination) | Phosphorus oxychloride (POCl₃) | 4-Chloropyrimidine | N/A |

| Amination | Nucleophilic Aromatic Substitution (SNAr) with amines | 4-Aminopyrimidine | nih.govpreprints.orgresearchgate.net |

| Nitration | Nitric acid/Sulfuric acid | 5-Nitropyrimidine | N/A |

Alkylation and Acylation Reactions on the Pyrimidin-4-ol Scaffold

The presence of both a hydroxyl group and ring nitrogen atoms in the this compound scaffold allows for both O- and N-alkylation and acylation, with the regioselectivity often depending on the reaction conditions and the nature of the substituents. acs.orgacs.org

Alkylation: Pyrimidin-4-ols exist in a tautomeric equilibrium with their corresponding pyrimidin-4(3H)-one form. This allows for alkylation to occur at either the exocyclic oxygen (O-alkylation) or the ring nitrogen (N-alkylation). The choice of base, solvent, and alkylating agent can influence the outcome. Stronger bases and polar aprotic solvents tend to favor O-alkylation, while N-alkylation can be promoted under different conditions. researchgate.net The substituent at the 6-position of the pyrimidine ring has been shown to play a significant role in directing the selectivity of N- versus O-alkylation. acs.orgnih.gov For instance, the use of alkyl halides in the presence of a base like potassium carbonate can lead to a mixture of N- and O-alkylated products. nih.govresearchgate.netacs.org

Acylation: Similar to alkylation, acylation can occur at either the oxygen or nitrogen atoms. O-acylation is typically achieved by reacting the pyrimidin-4-ol with an acyl halide or anhydride in the presence of a base. The steric hindrance of both the pyrimidine derivative and the acylating agent can influence the feasibility and yield of the O-acylation. rsc.org N-acylation of the exocyclic amino group of nucleosides, which contain pyrimidine bases, is a well-established procedure and often involves the use of activated acid derivatives. nih.gov

| Reaction | Reagents | Potential Products | Key Factors |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-alkylated and/or O-alkylated pyrimidine | Base, Solvent, Substituents acs.orgacs.orgresearchgate.netnih.gov |

| Acylation | Acyl halide or Anhydride, Base | N-acylated and/or O-acylated pyrimidine | Steric hindrance, Activating agents rsc.orgnih.gov |

Heterocyclization and Fusion Strategies to Form Polycyclic Systems

The pyrimidine ring of this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities.

One common strategy involves the use of a 4-amino-5-substituted pyrimidine as a key intermediate. For instance, a 4-aminopyrimidine can undergo condensation reactions with various reagents to form fused ring systems. The synthesis of pyrimido[4,5-d]pyrimidines can be achieved by reacting a 6-aminouracil derivative (a related pyrimidine structure) with reagents that provide the necessary atoms to form the second pyrimidine ring. nih.govresearchgate.netmdpi.comresearchgate.netthieme-connect.com

Another important class of fused heterocycles are the thiazolo[4,5-d]pyrimidines . These can be synthesized from appropriately substituted pyrimidines. For example, a 4-amino-5-bromopyrimidine can react with carbon disulfide to form a thiazole ring fused to the pyrimidine core. rsc.org Subsequent modifications can then be made to the newly formed thiazole ring. nih.govrsc.org The synthesis of such fused systems often involves a sequence of reactions, starting with the functionalization of the initial pyrimidine ring.

| Fused System | General Starting Material | Key Reaction Type | Reference |

| Pyrimido[4,5-d]pyrimidines | 4-Amino-5-substituted pyrimidines | Cyclocondensation | nih.govresearchgate.netmdpi.comresearchgate.netthieme-connect.com |

| Thiazolo[4,5-d]pyrimidines | 4-Amino-5-halopyrimidines | Heterocyclization with sulfur-containing reagents | rsc.orgnih.govrsc.org |

Formation of Ether and Ester Derivatives from the Hydroxyl Group

The hydroxyl group at the 4-position of this compound is a prime site for the formation of ether and ester derivatives, which can significantly alter the compound's physicochemical properties.

Ether Derivatives: The synthesis of ether derivatives can be readily achieved through the Williamson ether synthesis . masterorganicchemistry.comyoutube.comwikipedia.orgorganicchemistrytutor.comlibretexts.org This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction to form the corresponding ether. The choice of the alkyl halide allows for the introduction of a wide variety of alkyl or aryl groups.

Ester Derivatives: Esterification of the hydroxyl group is another common derivatization strategy. This can be accomplished by reacting the pyrimidin-4-ol with a carboxylic acid, acyl chloride, or anhydride. When using a carboxylic acid, a coupling agent such as a carbodiimide is often employed to facilitate the reaction. The formation of an ester bond can be a valuable method for creating prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active parent molecule. mdpi.com

| Derivative Type | Synthetic Method | Key Reagents | Reference |

| Ether | Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | masterorganicchemistry.comyoutube.comwikipedia.orgorganicchemistrytutor.comlibretexts.org |

| Ester | Esterification | Carboxylic acid (with coupling agent), Acyl chloride, or Anhydride | mdpi.com |

6 Isopropyl 5 Methylpyrimidin 4 Ol As a Key Synthetic Intermediate

A Versatile Building Block for Complex Heterocyclic Architectures

The inherent reactivity and functional group arrangement of 2-Isopropyl-6-methylpyrimidin-4-ol make it a valuable precursor in the synthesis of more intricate heterocyclic systems. sigmaaldrich.commdpi.comresearchgate.netresearchgate.netamanote.com The presence of a hydroxyl group, a methyl group, and an isopropyl group on the pyrimidine (B1678525) ring allows for a variety of chemical transformations, enabling chemists to elaborate the core structure into diverse and complex frameworks.

The pyrimidine ring itself, a diazine system, is amenable to a range of synthetic manipulations. The hydroxyl group at the 4-position can undergo tautomerization to the corresponding keto form, 2-isopropyl-6-methyl-4(3H)-pyrimidone. chemicalbook.comnih.govresearchgate.net This tautomeric equilibrium is a critical aspect of its reactivity, influencing the course of subsequent reactions. For instance, the keto form can participate in condensation reactions, while the enol form allows for reactions at the hydroxyl group, such as etherification or esterification.

Furthermore, the methyl and isopropyl substituents can be functionalized, although this is less common. The primary utility of this compound lies in its role as a nucleophilic or electrophilic partner in reactions that build upon the pyrimidine core. For example, the pyrimidine nitrogen atoms can be alkylated or acylated, and the ring itself can undergo substitution reactions, depending on the reaction conditions and the nature of the attacking reagent.

The synthesis of fused heterocyclic systems is a prominent application of this pyrimidine derivative. By reacting with appropriate bifunctional reagents, the pyrimidine ring can be annulated to form bicyclic and polycyclic structures. These more complex heterocyclic architectures are often sought after for their potential biological activities and unique photophysical properties.

Precursor in the Synthesis of Advanced Organic Materials

The structural attributes of 2-Isopropyl-6-methylpyrimidin-4-ol also position it as a valuable precursor in the design and synthesis of advanced organic materials. The pyrimidine core, with its electron-deficient nature, can be incorporated into larger conjugated systems, influencing the electronic and photophysical properties of the resulting materials.

The ability to modify the substituents on the pyrimidine ring allows for the fine-tuning of material properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the material's absorption and emission characteristics. This makes pyrimidine derivatives like 2-Isopropyl-6-methylpyrimidin-4-ol attractive components for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.

The structural role of this pyrimidine intermediate in such materials is to provide a rigid and planar core that can facilitate π-π stacking interactions. These intermolecular interactions are crucial for charge transport in organic semiconductors. The isopropyl and methyl groups, while primarily influencing solubility and processing characteristics, can also play a role in controlling the solid-state packing of the molecules, which in turn affects the material's performance.

Role in the Development of Chemical Probes and Tools for Molecular Recognition

The specific arrangement of functional groups in 2-Isopropyl-6-methylpyrimidin-4-ol makes it a suitable scaffold for the design of chemical probes and tools for molecular recognition. The hydrogen bond donor and acceptor sites on the pyrimidine ring are key features that enable specific interactions with target molecules.

The tautomeric nature of the 4-hydroxy-pyrimidine system is particularly important in this context. The ability to exist in both enol and keto forms allows for adaptable hydrogen bonding patterns, which can be exploited for the selective recognition of specific analytes. For example, the pyrimidinone tautomer can act as a hydrogen bond donor through the ring nitrogen and a hydrogen bond acceptor at the carbonyl oxygen.

By attaching reporter groups, such as fluorophores or chromophores, to the pyrimidine scaffold, chemists can create probes that signal the binding event through a change in their optical properties. The pyrimidine core serves as the recognition element, while the reporter group provides the detectable signal. The design of such probes requires a careful consideration of the interplay between the recognition event and the photophysical properties of the reporter.

The versatility of the pyrimidine ring allows for the introduction of various functionalities to optimize the probe's selectivity and sensitivity. For instance, additional binding sites can be incorporated to enhance the affinity for a particular target. The development of such molecular tools is crucial for advancing our understanding of complex chemical and biological systems.

Advanced Analytical Techniques for Purity Assessment and Characterization of 6 Isopropyl 5 Methylpyrimidin 4 Ol

Chromatographic Methods for Purity Profiling and Separation

Chromatographic techniques are indispensable for separating 6-Isopropyl-5-methylpyrimidin-4-ol from impurities, which may include starting materials, by-products from synthesis, or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pyrimidine (B1678525) derivatives like this compound. researchgate.netbiomedres.us Reversed-phase HPLC is commonly employed, where the compound is separated based on its hydrophobicity. researchgate.net

A typical HPLC method would involve a stationary phase, such as a C8 or C18 silica (B1680970) gel column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The separation can be performed under isocratic conditions (constant mobile phase composition) or gradient elution (varying mobile phase composition) to achieve optimal resolution of the main compound from any impurities. researchgate.net Detection is often carried out using a UV spectrophotometer, as the pyrimidine ring system absorbs ultraviolet light. nih.gov The purity is determined by comparing the peak area of this compound to the total area of all detected peaks.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Pyrimidine Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8, (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.net |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table presents a generalized set of HPLC conditions based on common practices for pyrimidine derivatives and is for illustrative purposes only.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

For the identification and quantification of volatile and semi-volatile impurities in this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. thermofisher.comthermofisher.com These impurities could include residual solvents from the synthesis or purification process.

In a typical GC-MS analysis, the sample is introduced into a heated injection port, where volatile components are vaporized. These components are then separated in a capillary column based on their boiling points and interactions with the stationary phase. chromatographyonline.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum acts as a "fingerprint" for identification, often by comparison to a spectral library like NIST. shimadzu.comfrontiersin.org Headspace GC-MS is a particularly useful variation for analyzing residual solvents, where the vapor above the sample is injected, avoiding interference from the non-volatile main compound. thermofisher.comshimadzu.com

Table 2: General GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-5ms, HP-5MS) chromatographyonline.com |

| Carrier Gas | Helium chromatographyonline.com |

| Injection Mode | Split/Splitless or Headspace |

| Oven Temperature Program | Ramped temperature program (e.g., starting at 50°C, increasing to 250-300°C) |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) |

This table provides a general overview of GC-MS conditions and is not specific to a validated method for this compound.

Thermal Analysis (TGA, DSC) for Phase Transitions and Decomposition Pathways (Without specific temperature data)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical changes that occur in this compound upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is valuable for determining the thermal stability and decomposition profile of the compound. A TGA thermogram can reveal the presence of residual solvents or water through mass loss at lower temperatures and indicates the onset of thermal decomposition at higher temperatures. researchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to confirm the empirical and molecular formula of this compound. This method provides the percentage composition of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N).

The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the proposed chemical formula (C₈H₁₂N₂O). A close correlation between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity and confirms its elemental composition. researchgate.netresearchgate.net This analysis is particularly crucial for newly synthesized batches of the compound to verify that the desired molecular structure has been obtained.

Table 3: Elemental Composition of this compound (C₈H₁₂N₂O)

| Element | Symbol | Atomic Mass | Number of Atoms | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 8 | 63.13 |

| Hydrogen | H | 1.008 | 12 | 7.95 |

| Nitrogen | N | 14.007 | 2 | 18.41 |

| Oxygen | O | 15.999 | 1 | 10.51 |

This table presents the theoretical elemental composition of the compound.

Future Directions and Emerging Research Opportunities in 6 Isopropyl 5 Methylpyrimidin 4 Ol Chemistry

Exploration of Sustainable and Catalytic Synthetic Pathways

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. rasayanjournal.co.in The future of 6-isopropyl-5-methylpyrimidin-4-ol synthesis lies in the adoption of green and sustainable practices. rasayanjournal.co.in This involves a shift towards catalytic methods that offer higher efficiency, atom economy, and reduced environmental impact. rasayanjournal.co.inmdpi.com

Key areas of exploration include:

Catalyst Development: Research into novel catalysts, such as metal-based catalysts (e.g., copper, zinc) and organocatalysts, can facilitate more efficient cyclization and condensation reactions. mdpi.comrsc.org The use of solid acid catalysts like zeolites is also a promising green approach. researchgate.net

Alternative Reaction Conditions: The use of unconventional energy sources like microwave irradiation and ultrasound can significantly accelerate reaction rates and improve yields, often under solvent-free conditions. rasayanjournal.co.inresearchgate.net Mechanochemical methods, such as ball milling and grinding, offer another eco-friendly alternative by minimizing solvent use. nih.govmdpi.com

Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions for the synthesis of this compound would streamline the process, reduce intermediate isolation steps, and minimize waste generation. rasayanjournal.co.inresearchgate.net

| Synthetic Approach | Advantages | Key Research Focus |

| Catalytic Synthesis | High efficiency, selectivity, and reusability of catalysts. mdpi.comrsc.org | Development of novel metal-based, organo-, and solid acid catalysts. mdpi.comrsc.orgresearchgate.net |

| Microwave/Ultrasound | Reduced reaction times, increased yields, and solvent-free conditions. rasayanjournal.co.inresearchgate.net | Optimization of reaction parameters and scalability. |

| Mechanochemistry | Environmentally friendly, reduced solvent usage. nih.govmdpi.com | Exploration of different grinding techniques and reaction scope. |

| Multi-Component Reactions | Operational simplicity, reduced waste, and high atom economy. rasayanjournal.co.inresearchgate.net | Design of new MCRs tailored for pyrimidinol synthesis. |

Integration into Supramolecular Chemistry and Self-Assembly Systems

The presence of both hydrogen bond donors (hydroxyl group) and acceptors (nitrogen atoms) in this compound makes it an excellent candidate for applications in supramolecular chemistry. The ability of molecules to self-assemble into well-defined, ordered structures is fundamental to the development of new functional materials. nih.gov

Future research in this area could focus on:

Hydrogen Bonding Motifs: Investigating the specific hydrogen bonding patterns of this compound can lead to the design of predictable supramolecular architectures. The keto-enol tautomerism observed in similar pyrimidinols influences their crystal structure and hydrogen bonding. nih.gov

Host-Guest Chemistry: The pyrimidine ring can act as a host for various guest molecules, leading to the formation of inclusion complexes with potential applications in sensing and molecular recognition.

Amphiphilic Derivatives: By chemically modifying this compound to create amphiphilic molecules, researchers can explore their self-assembly into micelles, vesicles, and other nano-aggregates in aqueous media. nih.govresearchgate.net These structures have potential applications in drug delivery and nanotechnology. nih.gov

High-Throughput Methodologies for Reaction Discovery and Optimization

To accelerate the discovery of new reactions and optimize existing synthetic routes for this compound and its derivatives, high-throughput screening (HTS) methodologies are indispensable. wikipedia.org HTS allows for the rapid testing of a large number of reaction conditions, catalysts, and substrates. wikipedia.org

Key aspects of this research direction include:

Automated Synthesis: The use of robotic platforms for automated reaction setup, monitoring, and analysis can significantly increase the efficiency of screening processes. wikipedia.org

Miniaturization: Performing reactions in microtiter plates or microfluidic devices reduces the consumption of reagents and allows for a higher number of parallel experiments.

Rapid Analytical Techniques: The development and implementation of rapid analytical methods, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), are crucial for the quick analysis of reaction outcomes. documentsdelivered.com This allows for the efficient identification of successful reactions and the quantification of product yields. documentsdelivered.com

| HTS Component | Role in Research | Potential Impact |

| Robotics & Automation | Automated liquid handling and plate manipulation. wikipedia.org | Increased throughput and reproducibility. wikipedia.org |

| Miniaturization | Reactions in microplates or microreactors. | Reduced cost and waste. |

| Rapid Analytics | Fast and sensitive detection of products (e.g., HPLC-MS). documentsdelivered.com | Accelerated discovery and optimization of reaction conditions. documentsdelivered.com |

Interdisciplinary Research at the Interface of Organic and Materials Science (Theoretical/Structural focus)

The intersection of organic chemistry and materials science offers a fertile ground for exploring the potential of this compound in the development of advanced materials. solubilityofthings.comresearchgate.net A strong focus on theoretical and structural studies will be crucial in guiding the rational design of these materials.

Future research at this interface could involve:

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to predict the electronic properties, reactivity, and intermolecular interactions of this compound. This can aid in the design of molecules with specific optical, electronic, or magnetic properties.

Crystal Engineering: By understanding and controlling the intermolecular interactions, particularly hydrogen bonding, it is possible to engineer the crystal packing of this compound and its derivatives. This can lead to the creation of materials with tailored physical properties, such as polymorphism and specific mechanical or optical characteristics. nih.gov

Functional Materials: The pyrimidine scaffold can be incorporated into larger molecular architectures to create functional materials. For instance, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), sensors, or smart materials that respond to external stimuli. solubilityofthings.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-isopropyl-5-methylpyrimidin-4-ol, and how do reaction conditions influence yield?